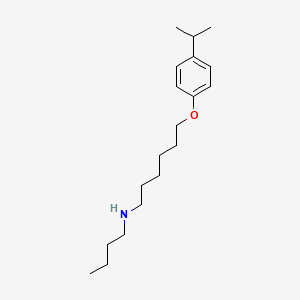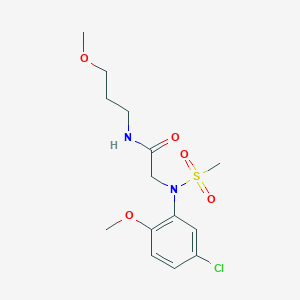![molecular formula C15H17BrClN3O4 B4936823 N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BCA-1 and has been found to have interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BCA-1 involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression. By inhibiting HDAC, BCA-1 can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, BCA-1 has also been found to have other interesting biochemical and physiological effects. BCA-1 has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. BCA-1 has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BCA-1 in lab experiments is its specificity for HDAC inhibition. BCA-1 has been found to selectively inhibit HDAC1 and HDAC3, which are enzymes that are overexpressed in cancer cells. This makes BCA-1 a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using BCA-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for further research on BCA-1. One direction is to explore its potential applications in the development of new cancer therapies. Another direction is to investigate its antimicrobial and anti-inflammatory effects further. Additionally, further research is needed to optimize the synthesis method of BCA-1 to improve its solubility and ease of use in lab experiments.
Conclusion:
In conclusion, BCA-1 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BCA-1 has been found to have interesting biochemical and physiological effects, including the inhibition of HDAC and the induction of apoptosis in cancer cells. While there are some limitations to using BCA-1 in lab experiments, it has the potential to be a valuable tool for further research in the fields of cancer, antimicrobial agents, and anti-inflammatory agents.
Synthesemethoden
The synthesis of BCA-1 involves a series of chemical reactions that start with the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form 2-acetoxy-4-bromo- chlorobenzene. This intermediate compound is then reacted with piperidine to form 2-(1-piperidinyl)-4-bromo- chlorobenzene. The final step involves the reaction of this compound with hydrazine hydrate and acetic anhydride to form BCA-1.
Wissenschaftliche Forschungsanwendungen
BCA-1 has been studied for its potential applications in scientific research. One of the most promising applications of BCA-1 is in the field of cancer research. BCA-1 has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This makes BCA-1 a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-piperidin-1-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrClN3O4/c16-11-8-10(17)4-5-12(11)24-9-13(21)18-19-14(22)15(23)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNMGCVFZMWLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B4936744.png)




![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)



![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4936805.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)